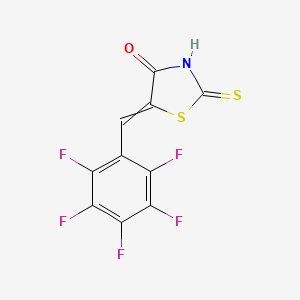
2,3,4,5,6-Pentafluorobenzylidene rhodanine
Cat. No. B8281313
M. Wt: 311.3 g/mol
InChI Key: OMQMRJDKPQETSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05001163
Procedure details


Production of 2-sulpho tetrafluorobenzoic acid ##STR61## and 2-fluorosulphonyl tetrafluorobenzoyl fluoride ##STR62## 38 g of triethylamine were added dropwise to a well stirred suspension of 50 g of rhodanine and 70 g of pentafluorobenzaldehyde in 100 ml of chloroform, the temperature being held below 40° C. by external cooling. After one hour, the solution was washed with dilute HCl, then water. The solvent was removed and the resultant yellow residue recrystallised from IMS/water to give 82 g of 2,3,4,5,6-pentafluorobenzylidene rhodanine having a melting point of 132-135° C.
Name
2-sulpho tetrafluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-fluorosulphonyl tetrafluorobenzoyl fluoride
Quantity
38 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
S(C1C(F)=C(F)C(F)=C(F)C=1C(O)=O)(O)(=O)=O.FS(C1C(F)=C(F)C(F)=C(F)C=1C(F)=O)(=O)=O.[S:35]1[CH2:41][C:39](=[O:40])[NH:38][C:36]1=[S:37].[F:42][C:43]1[C:48]([CH:49]=O)=[C:47]([F:51])[C:46]([F:52])=[C:45]([F:53])[C:44]=1[F:54]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[F:42][C:43]1[C:44]([F:54])=[C:45]([F:53])[C:46]([F:52])=[C:47]([F:51])[C:48]=1[CH:49]=[C:41]1[S:35][C:36](=[S:37])[NH:38][C:39]1=[O:40]
|
Inputs


Step One
|
Name
|
2-sulpho tetrafluorobenzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=O)O)C(=C(C(=C1F)F)F)F
|
|
Name
|
2-fluorosulphonyl tetrafluorobenzoyl fluoride
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
FS(=O)(=O)C1=C(C(=O)F)C(=C(C(=C1F)F)F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=S)NC(=O)C1
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1C=O)F)F)F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being held below 40° C. by external cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was washed with dilute HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant yellow residue recrystallised from IMS/water
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C2C(NC(S2)=S)=O)C(=C(C(=C1F)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
